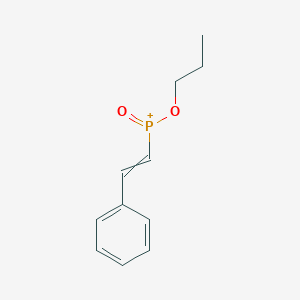

Oxo(2-phenylethenyl)propoxyphosphanium

説明

特性

CAS番号 |

18788-84-6 |

|---|---|

分子式 |

C11H14O2P+ |

分子量 |

209.20 g/mol |

IUPAC名 |

oxo-(2-phenylethenyl)-propoxyphosphanium |

InChI |

InChI=1S/C11H14O2P/c1-2-9-13-14(12)10-8-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3/q+1 |

InChIキー |

YSAHTIDAKXLCNE-UHFFFAOYSA-N |

正規SMILES |

CCCO[P+](=O)C=CC1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

The synthesis of oxo(2-phenylethenyl)propoxyphosphanium typically involves the reaction of a phosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-phenylethenyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography .

化学反応の分析

Oxo(2-phenylethenyl)propoxyphosphanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the phosphonium group to a phosphine using reducing agents like lithium aluminum hydride.

Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Hydroformylation: The compound can participate in hydroformylation reactions to form aldehydes in the presence of catalysts like cobalt or rhodium

科学的研究の応用

Oxo(2-phenylethenyl)propoxyphosphanium has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.

Biology: The compound is studied for its potential as a bioisostere in drug design.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes.

作用機序

The mechanism of action of oxo(2-phenylethenyl)propoxyphosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. Its ability to form stable complexes with metal ions also plays a role in its biological activity, as these complexes can interact with cellular components and disrupt normal functions .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues:

3-Phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one Derivatives Core Structure: Quinazolinone (a fused bicyclic system with a lactam group). Shared Motif: 2-phenylethenyl group. Functional Groups: Para-sulfonamides on the phenyl ring. Bioactivity: Demonstrated COX-2 inhibitory activity (e.g., 47.1% inhibition at 20 μM for a methoxyphenyl variant) .

Oxalic Acid Derivatives in Plant Metabolism Core Structure: Oxalate (C2O4²⁻) or its conjugated forms. Shared Motif: Oxo groups. Bioactivity: Modulates enzyme activity (e.g., inhibits polyphenol oxidase and phenylalanine ammonia-lyase in plants) .

Comparative Analysis:

| Parameter | Oxo(2-phenylethenyl)propoxyphosphanium | Quinazolinone Derivatives | Oxalic Acid Derivatives |

|---|---|---|---|

| Core Structure | Phosphanium ion | Quinazolinone ring | Oxalate or conjugated organic acids |

| Key Functional Groups | Oxo, propoxy, 2-phenylethenyl | 2-phenylethenyl, sulfonamide | Oxo, carboxylate |

| Electronic Properties | High polarity due to phosphanium charge | Aromatic conjugation with sulfonamide | Strong acidity (pKa ~1.25) |

| Reported Bioactivity | Not yet documented | COX-2 inhibition (up to 47.1% at 20 μM) | Enzyme modulation (e.g., peroxidase) |

| Solubility | Likely polar aprotic solvents | Moderate solubility in DMSO/water | High water solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。